4-(3-fluoropiperidin-4-yl)morpholine
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Overview
Description
4-(3-fluoropiperidin-4-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-fluoro-piperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoropiperidin-4-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and morpholine.
Fluorination: The piperidine ring is fluorinated at the 3-position using a fluorinating agent like Selectfluor.
Substitution: The fluorinated piperidine is then reacted with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoropiperidin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(3-fluoropiperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-fluoropiperidin-4-yl)morpholine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways and exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester
- cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Uniqueness
4-(3-fluoropiperidin-4-yl)morpholine is unique due to its combination of a morpholine ring and a fluorinated piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H17FN2O |
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Molecular Weight |
188.24 g/mol |
IUPAC Name |
4-(3-fluoropiperidin-4-yl)morpholine |
InChI |
InChI=1S/C9H17FN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h8-9,11H,1-7H2 |
InChI Key |
JFXIERVQQQVKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1N2CCOCC2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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